molecular formula C23H19FN4O3S B459439 methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate CAS No. 354554-88-4

methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B459439
CAS No.: 354554-88-4
M. Wt: 450.5g/mol
InChI Key: CLYPAXXKSVLRRJ-UHFFFAOYSA-N
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Description

This compound is a pyran derivative with several functional groups including an amino group, a cyano group, a sulfanyl group, and a carboxylate group. Pyrans are six-membered cyclic compounds with one oxygen atom and five carbon atoms in the ring. They are found in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyran ring, which is a six-membered ring with one oxygen atom. The compound also contains several functional groups attached to the pyran ring, including an amino group, a cyano group, a sulfanyl group, and a carboxylate group .

Scientific Research Applications

Fluorescence Properties

Methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate derivatives exhibit notable fluorescence emission radiation. For instance, certain derivatives show typical red fluorescent properties when dissolved in dichloromethane. This characteristic makes them of interest in studies related to light-emitting materials and their potential applications in various fields such as bioimaging and sensor technology (Mizuyama et al., 2008).

Crystal Structure and Conformation Studies

Crystallographic studies of closely related compounds, such as allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, provide insights into their molecular conformations. These compounds exhibit specific crystal systems and conformations, which are crucial for understanding their chemical behavior and potential applications in materials science (Mohandas et al., 2019).

Antihypertensive Activity

Some derivatives, such as ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyran[2, 3-b]pyridine-3-carboxylates, have been synthesized with the expectation of potential antihypertensive activity. These findings open possibilities for the compound's application in pharmacological research, though it's crucial to note that this information is based on chemical structure predictions rather than clinical trials (Kumar & Mashelker, 2006).

Supramolecular Assembly and Interactions

DFT analysis of substituted 4H-pyran derivatives, including compounds similar to this compound, reveal interesting supramolecular assemblies. These include unconventional π–hole interactions, which are significant for understanding the compound's interactions at the molecular level and could have implications in the development of new materials or molecular devices (Chowhan et al., 2020).

Synthesis Techniques

Studies have explored various synthesis techniques for derivatives of methyl 6-amino-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate. For example, microwave-assisted liquid-phase synthesis using functional ionic liquids has been developed, offering advantages in yield and purity without the need for chromatographic purification (Yi et al., 2005). Additionally, environmentally friendly synthesis methods under solvent-free and grinding conditions have been explored, providing more sustainable and efficient ways to produce these compounds (Smits et al., 2013).

Properties

IUPAC Name

methyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3S/c1-12-8-13(2)28-22(15(12)9-25)32-11-18-20(23(29)30-3)19(16(10-26)21(27)31-18)14-6-4-5-7-17(14)24/h4-8,19H,11,27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYPAXXKSVLRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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